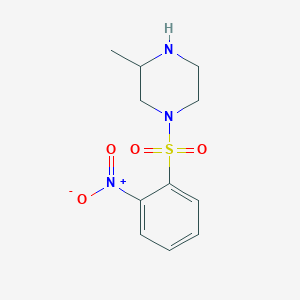
3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine is a chemical compound with the molecular formula C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a piperazine ring substituted with a methyl group and a nitrobenzenesulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Methods such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce these compounds on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the nitro and sulfonyl groups, which are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine has several applications in scientific research. It is used in the synthesis of biologically active compounds and pharmaceuticals due to its ability to form stable piperazine rings . In medicinal chemistry, it serves as a building block for designing drugs with potential therapeutic effects . Additionally, it is employed in the study of protein kinase inhibition and other biochemical pathways .
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The nitrobenzenesulfonyl group may also play a role in the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine include other piperazine derivatives such as 1-(2-nitrobenzenesulfonyl)piperazine and 4-methylpiperazine . These compounds share structural similarities but differ in their specific substituents and functional groups.
Uniqueness: What sets this compound apart is its unique combination of a methyl group and a nitrobenzenesulfonyl group on the piperazine ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for research and pharmaceutical applications .
Propiedades
Fórmula molecular |
C11H15N3O4S |
|---|---|
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
3-methyl-1-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C11H15N3O4S/c1-9-8-13(7-6-12-9)19(17,18)11-5-3-2-4-10(11)14(15)16/h2-5,9,12H,6-8H2,1H3 |
Clave InChI |
IINIVSOHSJLEQH-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


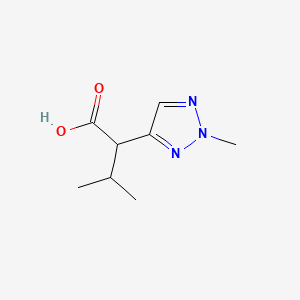
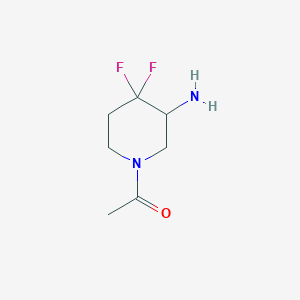

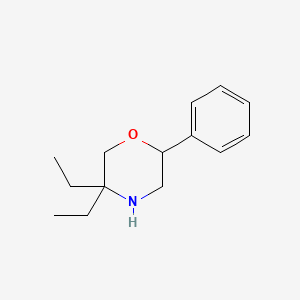
![tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13065330.png)
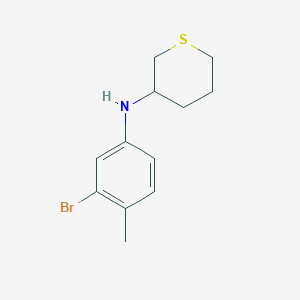
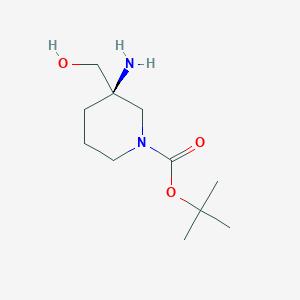
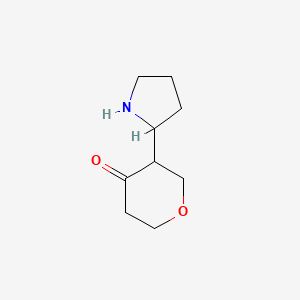
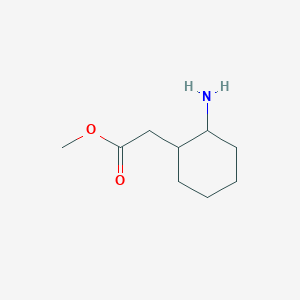
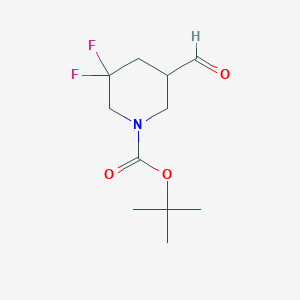
![tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate](/img/structure/B13065349.png)
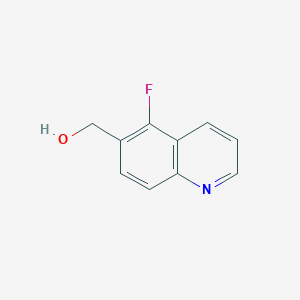
![N-{[3-(aminomethyl)phenyl]methyl}acetamide](/img/structure/B13065367.png)
![Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)
